molecular formula C8H7NO2 B038637 7-Methoxyfuro[2,3-C]pyridine CAS No. 117612-53-0

7-Methoxyfuro[2,3-C]pyridine

Cat. No. B038637
M. Wt: 149.15 g/mol
InChI Key: DVILKHNLGIDKHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-methoxyfuro[2,3-c]pyridine often involves multistep reactions, including ring closure and functional group transformations. A notable example includes the synthesis of related compounds through ring-opening followed by ring closure reactions, highlighting the complexity and creativity in accessing the furo[2,3-c]pyridine core structure (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, providing detailed insights into their geometric parameters such as bond lengths, angles, and torsions. For instance, compounds exhibiting the furo[2,3-c]pyridine motif have been shown to possess specific crystalline structures, enabling a deep understanding of their molecular conformation and stability (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 7-methoxyfuro[2,3-c]pyridine derivatives are diverse, ranging from nucleophilic substitutions to cycloadditions. These reactions are pivotal for further functionalization and exploration of its chemical space. For example, reactions with nucleophiles under acidic or basic conditions have been utilized to introduce various substituents, demonstrating the compound’s reactivity and versatility (Goto et al., 1991).

Physical Properties Analysis

The physical properties of 7-methoxyfuro[2,3-c]pyridine derivatives, including solubility, melting points, and crystallinity, are critical for their application in material science and drug development. These properties are influenced by the molecular structure and substituents present on the core furo[2,3-c]pyridine scaffold.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and electrophilicity, of 7-methoxyfuro[2,3-c]pyridine derivatives, are essential for understanding their behavior in different chemical environments and reactions. Studies involving spectroscopic and quantum chemical analyses offer valuable information on the electronic structure and reactivity of these compounds (Halim & Ibrahim, 2022; Puvvala et al., 2013).

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities . They are used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
  • Results or Outcomes : Pyridine derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . They have shown potential against several disease states .
  • Phosphodiesterase 4 (PDE4) Inhibitors
    • Specific Scientific Field : Medicinal Chemistry
    • Summary of the Application : 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides have been studied as potential PDE4 inhibitors . PDE4 inhibitors have a wide range of potential therapeutic applications, including the treatment of inflammatory diseases like asthma .
    • Methods of Application or Experimental Procedures : The specific compound 2-ethyl-7-methoxyfuro[2,3-c]pyridine-4-carboxylic acid (3,5-dichloro-1-oxopyridin-4-yl)amide was identified as a potent, selective inhibitor of PDE4 . The methods of application would involve synthesizing this compound and testing its inhibitory activity against PDE4 .
    • Results or Outcomes : The compound was found to be a potent, selective inhibitor of PDE4, suggesting potential for therapeutic applications .
  • Phosphodiesterase 4 (PDE4) Inhibitors
    • Specific Scientific Field : Medicinal Chemistry
    • Summary of the Application : 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides have been studied as potential PDE4 inhibitors . PDE4 inhibitors have a wide range of potential therapeutic applications, including the treatment of inflammatory diseases like asthma .
    • Methods of Application or Experimental Procedures : The specific compound 2-ethyl-7-methoxyfuro[2,3-c]pyridine-4-carboxylic acid (3,5-dichloro-1-oxopyridin-4-yl)amide was identified as a potent, selective inhibitor of PDE4 . The methods of application would involve synthesizing this compound and testing its inhibitory activity against PDE4 .
    • Results or Outcomes : The compound was found to be a potent, selective inhibitor of PDE4, suggesting potential for therapeutic applications .

Safety And Hazards

The safety data sheet for 7-Methoxyfuro[2,3-C]pyridine indicates that it is a hazardous substance. It is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-methoxyfuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-8-7-6(2-4-9-8)3-5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVILKHNLGIDKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyfuro[2,3-C]pyridine

Synthesis routes and methods I

Procedure details

A solution of 7-chlorofuro[2,3-c]pyridine (1.1 g) was stirred at room temperature under dry nitrogen in 1,4-dioxane (40 ml). Sodium methoxide (1.2 g) was added and the resulting mixture heated at reflux overnight. The mixture was diluted with water (100 ml) then extracted with ethyl acetate (3×100 ml). The combined organic extracts were washed with brine (50 ml), dried over magnesium sulfate, filtered and the solvent removed in vacuo to give the title compound (0.96 g) as a brown oil.
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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